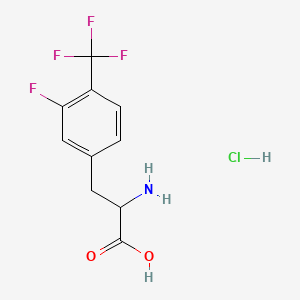
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H10ClF4NO2 and a molecular weight of 287.64 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group and a fluorophenyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves multiple stepsIndustrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group. Common reagents used in these reactions include acids, bases, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride stands out due to its unique trifluoromethyl and fluorophenyl groups. Similar compounds include:
- 2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid
- 4-(Trifluoromethyl)-D-phenylalanine
- 3-(Trifluoromethyl)phenylboronic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C10H10ClF4NO2 |
|---|---|
Molekulargewicht |
287.64 g/mol |
IUPAC-Name |
2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9F4NO2.ClH/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14;/h1-3,8H,4,15H2,(H,16,17);1H |
InChI-Schlüssel |
JXYKJGZNRQQOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
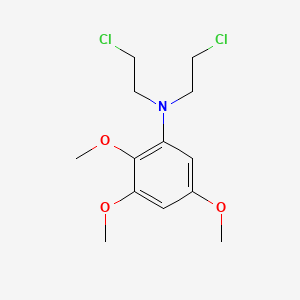
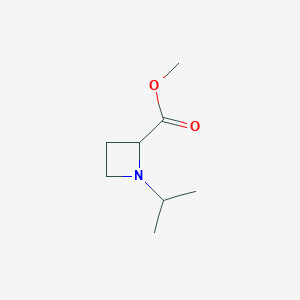
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
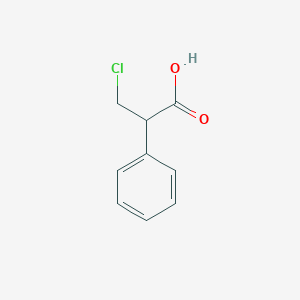
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)

![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
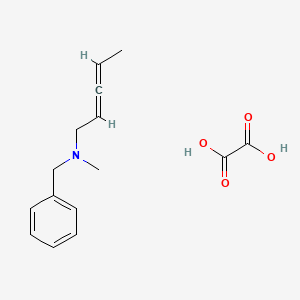
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)

